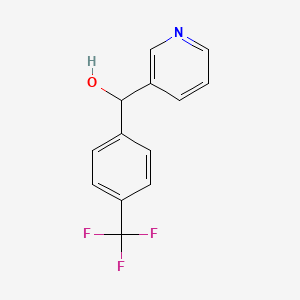

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol

Descripción general

Descripción

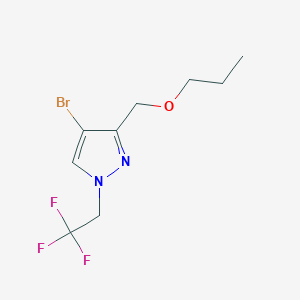

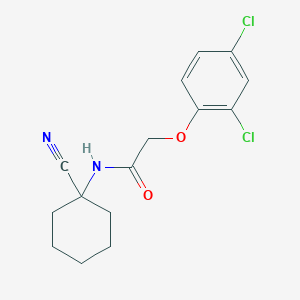

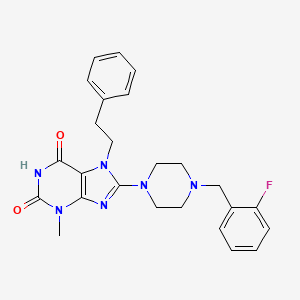

“Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol” is a chemical compound that contains a pyridine ring and a phenyl ring, both of which are common structures in medicinal chemistry . The pyridine ring is a nitrogen-containing heterocycle, while the phenyl ring is a carbon-based aromatic ring . The trifluoromethyl group attached to the phenyl ring is a common functional group in pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of “Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol” includes a pyridine ring, a phenyl ring, and a trifluoromethyl group . The pyridine ring contributes to the molecule’s polarity and ability to participate in hydrogen bonding, while the phenyl ring contributes to the molecule’s rigidity and planarity . The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic properties of the molecule .Chemical Reactions Analysis

The chemical reactions involving “Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol” would depend on the specific conditions and reagents used. Pyridine rings can undergo various reactions, including electrophilic and nucleophilic substitutions . Phenyl rings can also participate in a variety of reactions, including electrophilic aromatic substitutions . The trifluoromethyl group is generally stable under most reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol” would be influenced by its molecular structure. The presence of the pyridine and phenyl rings could contribute to the compound’s aromaticity and planarity, while the trifluoromethyl group could influence its polarity and electronic properties .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol and its derivatives have been explored for their antimicrobial properties. For instance, a study by Kumar et al. (2012) synthesized a series of compounds related to this chemical and found them to exhibit good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Catalytic Applications

In catalysis, derivatives of this compound have been used as ligands. Munck et al. (2017) demonstrated the use of a prolinol derived ligand for the enantioselective addition of terminal alkynes to cyclic imines, achieving high yields and excellent enantioselectivities (Munck, Monleón, Vila, & Pedro, 2017).

Electrochemical and Spectroelectrochemical Properties

Hua et al. (2016) investigated the redox-active tris[4-(pyridin-4-yl)phenyl]amine ligand in solution and in a metal-organic framework, using a variety of in situ spectroelectrochemical methods. This study provided insight into electronic delocalization in framework systems (Hua, Baldansuren, Tuna, Collison, & D'Alessandro, 2016).

Surface Enhanced Raman Scattering (SERS) Studies

Pięta et al. (2015) examined pyridine-α-hydroxymethyl biphenyl phosphine oxide isomers using SERS, exploring their adsorption modes on various metal surfaces. This research is relevant to understanding molecular arrangement and interactions at metal interfaces (Pięta, Proniewicz, Boduszek, Olszewski, Nattich-Rak, & Kim, 2015).

Biocatalytic Production

Şahin et al. (2019) demonstrated the biocatalytic production of enantiomerically pure phenyl(pyridin-2-yl)methanol using Lactobacillus paracasei, highlighting the compound's potential in asymmetric synthesis (Şahin, Serencam, & Dertli, 2019).

Corrosion Inhibition

Ma et al. (2017) studied triazole derivatives, including pyridine-ylmethyl methanols, as corrosion inhibitors for mild steel, underscoring their practical application in industrial contexts (Ma, Qi, He, Tang, & Lu, 2017).

Organocatalysis

Ishihara et al. (2008) explored the use of novel zwitterionic salts derived from pyridine compounds as organocatalysts for transesterification reactions, demonstrating their potential in organic synthesis (Ishihara, Niwa, & Kosugi, 2008).

Synthesis of Biologically Active Compounds

Various studies have utilized pyridine derivatives in the synthesis of biologically active compounds, potentially offering new avenues for pharmaceutical development. For example, Singh and Kumar (2015) synthesized oxadiazoles with antibacterial properties (Singh & Kumar, 2015).

Mecanismo De Acción

The mechanism of action of “Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol” would depend on its specific biological target. Compounds containing pyridine and phenyl rings are found in a wide range of bioactive molecules, suggesting that this compound could potentially interact with various biological targets .

Safety and Hazards

Direcciones Futuras

The future directions for research on “Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol” could involve further exploration of its biological activity and potential applications in medicinal chemistry. Given the prevalence of pyridine and phenyl rings in bioactive compounds, this compound could serve as a useful scaffold for the development of new pharmaceuticals .

Propiedades

IUPAC Name |

pyridin-3-yl-[4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)11-5-3-9(4-6-11)12(18)10-2-1-7-17-8-10/h1-8,12,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJLYOJRNWPTQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2698936.png)

![1-[4-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B2698947.png)